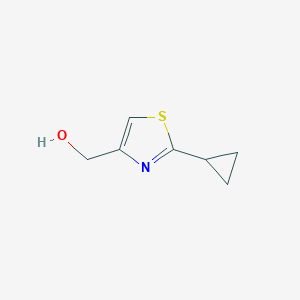

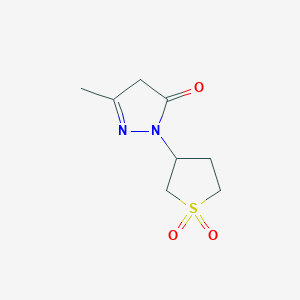

(2-Cyclopropylthiazol-4-yl)methanol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalyst Development

One application is in the development of highly active catalysts for Huisgen 1,3-dipolar cycloadditions. A study described the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under mild conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Conformationally Restricted Analogs

Another study focused on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, showcasing a pathway starting from simple aromatic aldehydes to synthesize conformationally restricted homophenylalanine analogs (Demir, Seşenoğlu, Ülkü, & Arici, 2004).

Electrochemical Synthesis

Research has also been conducted on the electrochemical synthesis of 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source, providing a metal-free, efficient approach to synthesizing heterocycles (Liu, Xu, & Wei, 2021).

Antitubercular Compound Analysis

The analysis of a novel triazole-based antitubercular compound, cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), demonstrated its effectiveness against tuberculosis with minimal inhibitory concentrations, highlighting its potential in TB treatment strategies (Shekar, Sinha, Mukhopadhya, & Degani, 2014).

Aza-Piancatelli Rearrangement

A study demonstrated the use of furan-2-yl(phenyl)methanol derivatives in smooth aza-Piancatelli rearrangement to afford corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Reddy et al., 2012).

Eigenschaften

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWKFTDGZIIVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602207 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclopropylthiazol-4-yl)methanol | |

CAS RN |

135207-09-9 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)

![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)

![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)